3-Methylhippuric acid
Overview
Description
3-Methylhippuric acid is an organic compound and a carboxylic acid. It is one of the three isomers of methylhippuric acid, the other two being 2-methylhippuric acid and 4-methylhippuric acid . These compounds are metabolites of xylene, a common industrial solvent. The presence of this compound in urine is often used as a biomarker to determine exposure to xylene .
Mechanism of Action
Target of Action
3-Methylhippuric acid is a substituted hippurate analog . It acts as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.
Mode of Action
As a substrate and inhibitor of PHM, this compound interacts with the enzyme, potentially altering its function
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of amidated peptides. By interacting with PHM, it can influence the production of these peptides . Amidated peptides have various roles in the body, including acting as hormones, neurotransmitters, and growth factors.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with PHM. By acting as a substrate and inhibitor of this enzyme, it can influence the production of amidated peptides . These peptides play various roles in physiological processes, so changes in their production could have wide-ranging effects.
Biochemical Analysis
Biochemical Properties
3-Methylhippuric acid is involved in the metabolism of xylene . It interacts with enzymes involved in the biotransformation of xylene
Molecular Mechanism
It is known to be involved in the metabolism of xylene, suggesting it may interact with enzymes involved in this process
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of xylene It may interact with enzymes and cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhippuric acid can be synthesized through the biotransformation of xylene. The process involves the oxidation of xylene to methylbenzoic acid, which is then conjugated with glycine to form this compound . The reaction conditions typically involve the use of enzymes and occur under physiological conditions.
Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a biomarker rather than a commercial product. it can be produced in laboratories using chemical synthesis methods involving the reaction of methylbenzoic acid with glycine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methylhippuric acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like halogens and nucleophiles can be used under different conditions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-Methylhippuric acid has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of xylene exposure.
Biology: Serves as a biomarker in biological studies to monitor exposure to xylene and related compounds.
Medicine: Used in occupational health to assess the exposure of workers to xylene in industrial settings.
Industry: Employed in environmental monitoring to detect xylene contamination in various environments.
Comparison with Similar Compounds
- 2-Methylhippuric acid
- 4-Methylhippuric acid
- Hippuric acid
Comparison:
- 2-Methylhippuric acid and 4-Methylhippuric acid: These isomers are also metabolites of xylene and serve similar functions as biomarkers for xylene exposure. they differ in the position of the methyl group on the benzene ring, which can affect their chemical properties and reactivity .
- Hippuric acid: This compound is a metabolite of toluene and serves as a biomarker for toluene exposure. It is structurally similar to methylhippuric acids but lacks the methyl group on the benzene ring .
3-Methylhippuric acid is unique due to its specific formation from the metabolism of m-xylene, making it a distinct biomarker for this particular isomer of xylene .
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181579 | |
Record name | 3-Methylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Methylhippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27115-49-7 | |
Record name | 3-Methylhippuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27115-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Methylhippuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-methylphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60W59C1G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of measuring urinary 3-methylhippuric acid levels?
A1: this compound (3-MHA) is a major metabolite of xylene, a volatile organic compound commonly found in solvents, paints, and fuels. Measuring 3-MHA in urine is a valuable tool for assessing human exposure to xylene. [, ] Elevated levels of 3-MHA in urine can indicate recent exposure to xylene. []
Q2: Can you explain how researchers use 3-MHA measurements and computational models to understand xylene exposure?
A2: One study employed a sophisticated approach to estimate xylene inhalation exposure by integrating 3-MHA measurements with physiologically based pharmacokinetic (PBPK) modeling, Bayesian inference, and Markov Chain Monte Carlo simulation. [] By combining experimental data (urinary 3-MHA levels) with computational models that simulate the absorption, distribution, metabolism, and excretion of xylene in the human body, researchers aimed to back-calculate the likely inhalation exposure levels. This method holds promise for utilizing biomonitoring data to better understand and potentially establish biological guidance values for xylene exposure. []
Q3: Besides smoking, what other factors were linked to higher levels of xylene metabolites in the National Children's Study?
A3: The National Children’s Study found a positive association between self-reported paint use and elevated levels of xylene metabolites, specifically 2-methylhippuric acid (2MHA) and the combined measurement of 3-MHA and 4-methylhippuric acid (3MHA + 4MHA). [] This finding highlights how common household activities can contribute to xylene exposure.
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